Cas no 76395-72-7 (2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one)

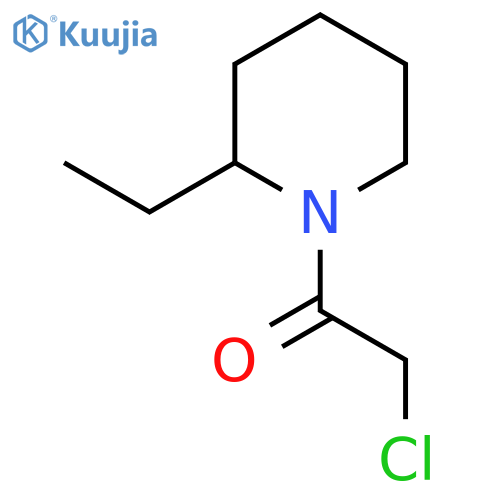

76395-72-7 structure

商品名:2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone,2-chloro-1-(2-ethyl-1-piperidinyl)-

- 1-(Chloroacetyl)-2-ethylpiperidine

- 1-(CHLOROACETYL)-2-ETHYL-PIPERIDINE

- AC1N4PA4

- AG-H-04850

- CTK5E2902

- F2158-1301

- MolPort-004-413-010

- 2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one

- AB01327833-02

- AKOS016044792

- MFCD00297023

- NCGC00335521-01

- Piperidine,1-(chloroacetyl)-2-ethyl-(9ci)

- EN300-01742

- SB42582

- Z56891391

- AKOS000266422

- 2-chloro-1-(2-ethylpiperidin-1-yl)ethanone

- SCHEMBL11661280

- 76395-72-7

- DTXSID10399699

-

- MDL: MFCD00297023

- インチ: InChI=1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3

- InChIKey: VZNWFNUBOBSJLK-UHFFFAOYSA-N

- ほほえんだ: CCC1CCCCN1C(=O)CCl

計算された属性

- せいみつぶんしりょう: 189.09218

- どういたいしつりょう: 189.0920418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-01742-0.5g |

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |

76395-72-7 | 95% | 0.5g |

$85.0 | 2023-11-13 | |

| Enamine | EN300-01742-1.0g |

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |

76395-72-7 | 95% | 1g |

$128.0 | 2023-05-01 | |

| TRC | C640113-500mg |

1-(chloroacetyl)-2-ethylpiperidine |

76395-72-7 | 500mg |

$ 320.00 | 2022-06-06 | ||

| Enamine | EN300-01742-0.1g |

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |

76395-72-7 | 95% | 0.1g |

$35.0 | 2023-11-13 | |

| Chemenu | CM525111-5g |

2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone |

76395-72-7 | 98% | 5g |

$180 | 2022-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9699-10G |

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |

76395-72-7 | 95% | 10g |

¥ 1,973.00 | 2023-04-13 | |

| Enamine | EN009-7256-1g |

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |

76395-72-7 | 95% | 1g |

$128.0 | 2023-10-28 | |

| Life Chemicals | F2158-1301-2.5g |

2-chloro-1-(2-ethylpiperidin-1-yl)ethanone |

76395-72-7 | 95%+ | 2.5g |

$250.0 | 2023-11-21 | |

| abcr | AB373233-1g |

2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone; . |

76395-72-7 | 1g |

€251.50 | 2025-02-20 | ||

| Aaron | AR005YTD-2.5g |

Ethanone,2-chloro-1-(2-ethyl-1-piperidinyl)- |

76395-72-7 | 95% | 2.5g |

$372.00 | 2023-12-13 |

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

76395-72-7 (2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76395-72-7)2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one

清らかである:99%

はかる:5g

価格 ($):164.0